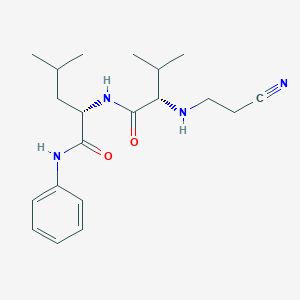

N-2-Cyanoethyl-val-leu-anilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(2-cyanoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2/c1-14(2)13-17(19(25)23-16-9-6-5-7-10-16)24-20(26)18(15(3)4)22-12-8-11-21/h5-7,9-10,14-15,17-18,22H,8,12-13H2,1-4H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPUMGRSOHBPMB-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231990 | |

| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194351-52-5 | |

| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-2-Cyanoethyl-val-leu-anilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for N-2-Cyanoethyl-val-leu-anilide. The synthesis is presented in a multi-step approach, commencing with the preparation of key intermediates followed by their coupling and final modification to yield the target molecule. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding for researchers and professionals in the field of drug development and chemical synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically designed as a convergent synthesis, which involves the independent synthesis of two key fragments that are subsequently coupled. This approach allows for the efficient construction of the target dipeptide anilide. The overall strategy can be dissected into the following major phases:

-

Synthesis of the N-terminal fragment: Preparation of N-(2-Cyanoethyl)-L-valine.

-

Synthesis of the C-terminal fragment: Preparation of L-leucine anilide, likely through an N-protected intermediate.

-

Coupling of the fragments: Amide bond formation between N-(2-Cyanoethyl)-L-valine and L-leucine anilide.

-

Purification: Isolation and purification of the final product.

This guide will provide detailed experimental procedures for each of these phases, drawing upon established chemical principles and published methodologies for similar transformations.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the intermediates and the final product. Please note that the yields are based on representative literature procedures for analogous reactions and may vary depending on the specific experimental conditions.

Table 1: Synthesis of N-(2-Cyanoethyl)-L-valine

| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | L-Valine, Acrylonitrile (B1666552) | Potassium Hydroxide (B78521) | Water | 4-5 hours | 0-5 | 91 |

Table 2: Synthesis of N-Boc-L-leucine anilide (Intermediate for Leucine Anilide)

| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 2a | N-Boc-L-leucine, Aniline (B41778) | DCC, HOBt | Dichloromethane | 12-24 hours | Room Temp. | ~80-90 |

Table 3: Deprotection of N-Boc-L-leucine anilide to L-leucine anilide

| Step | Reactant | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 2b | N-Boc-L-leucine anilide | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-2 hours | Room Temp. | >95 |

Table 4: Coupling of N-(2-Cyanoethyl)-L-valine and L-leucine anilide

| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 3 | N-(2-Cyanoethyl)-L-valine, L-leucine anilide | DCC, HOBt | DMF | 24-48 hours | Room Temp. | ~70-80 |

Experimental Protocols

Synthesis of N-(2-Cyanoethyl)-L-valine

This protocol is adapted from a known procedure for the cyanoethylation of L-valine.[1]

Materials:

-

L-valine (100 g)

-

Potassium hydroxide (85% solution, 56 g in 100 mL water)

-

Acrylonitrile (45 g)

-

Concentrated hydrochloric acid

-

Water

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Suspend L-valine (100 g) in water (100 mL) in a flask.

-

Add the 85% potassium hydroxide solution (56 g in 100 mL water) at 20°C and stir until the L-valine is completely dissolved.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add acrylonitrile (45 g) over approximately 30 minutes, maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at 0-5°C for 4-5 hours.

-

Add water (250 mL) and acidify the solution to pH 5 with concentrated hydrochloric acid.

-

Stir the resulting suspension at 0-5°C for 1 hour.

-

Filter the solid product and wash it with cold water (25 mL).

-

Dry the solid under vacuum at 60°C to obtain N-(2-cyanoethyl)-L-valine. The expected yield is approximately 91%.[1]

Synthesis of L-leucine anilide

The synthesis of L-leucine anilide is proposed to proceed via an N-protected intermediate, N-Boc-L-leucine anilide, followed by deprotection.

This procedure is based on standard peptide coupling methods.[2]

Materials:

-

N-Boc-L-leucine

-

Aniline

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Magnetic stirrer

Procedure:

-

Dissolve N-Boc-L-leucine in dichloromethane.

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and aniline (1.0 equivalent) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-leucine anilide.

-

Purify the product by column chromatography on silica (B1680970) gel.

This protocol utilizes trifluoroacetic acid for the removal of the Boc protecting group.[3][4]

Materials:

-

N-Boc-L-leucine anilide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc-L-leucine anilide in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically a 25-50% solution in DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting L-leucine anilide trifluoroacetate (B77799) salt can be used directly in the next step or neutralized with a mild base if required.

Synthesis of this compound

This final step involves the coupling of the two synthesized fragments.[2]

Materials:

-

N-(2-Cyanoethyl)-L-valine

-

L-leucine anilide (from step 3.2.2)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Magnetic stirrer

Procedure:

-

Dissolve N-(2-Cyanoethyl)-L-valine in dimethylformamide.

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and the L-leucine anilide (1.0 equivalent) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

-

Dilute the filtrate with ethyl acetate (B1210297) and wash with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis pathway for this compound.

Caption: Overall synthetic pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

N-2-Cyanoethyl-val-leu-anilide: A Technical Guide to Its Physicochemical Properties and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the synthetic dipeptide derivative, N-2-Cyanoethyl-val-leu-anilide. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It consolidates available data on the compound's chemical identity and characteristics, outlines detailed experimental protocols for its synthesis and analysis, and explores a relevant biological pathway in which similar dipeptide structures are known to be active. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound is a synthetic polypeptide derivative featuring a dipeptide core of valine and leucine (B10760876), terminated with an anilide group and modified with an N-cyanoethyl group. Such modifications to peptide structures are a common strategy in medicinal chemistry to enhance specific properties like stability, binding affinity, and cell permeability. The cyanoethyl group, in particular, is known to be crucial for improving binding affinity and specificity towards molecular targets[1]. This compound serves as a valuable tool in biochemical research, particularly in peptide screening for studying protein interactions and in the development of novel bioactive molecules[1]. This guide aims to provide a detailed repository of its known properties and the methodologies required for its study.

Physicochemical Properties

The chemical and physical properties of this compound are determined by its unique structure, which combines a hydrophobic dipeptide-anilide backbone with a polar nitrile group. While comprehensive experimental data is not widely published, the following tables summarize its identity and known characteristics based on information from chemical suppliers and related literature.

Chemical Identity

Multiple chemical suppliers and databases confirm the identity of this compound associated with CAS Number 194351-52-5.

| Identifier | Value | Reference |

| Compound Name | This compound | [2][3] |

| CAS Number | 194351-52-5 | [1][2][3][4] |

| Molecular Formula | C₂₀H₃₀N₄O₂ | [2][3][4][5] |

| Molecular Weight | 358.48 g/mol | [2] |

| IUPAC Name | (S)-2-((S)-2-((2-Cyanoethyl)amino)-3-methylbutanamido)-4-methyl-N-phenylpentanamide | [3] |

| Canonical SMILES | CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC#N | [1] |

Physical and Chemical Characteristics

| Property | Value / Description | Reference |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF); limited solubility in water. | [1] |

| Stability | Generally stable under standard laboratory conditions. Sensitive to extreme pH and strong oxidizing agents. | [1] |

| Storage Conditions | Store at -20°C, protected from light, in a cool and dry place. | [2] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and characterization of this compound. These protocols are based on standard procedures for peptide synthesis and analysis.

Synthesis of this compound

The synthesis is a multi-step process involving the protection of amino acids, peptide coupling, and final modification.

Workflow Diagram for Synthesis

Caption: General workflow for the solution-phase synthesis of the target compound.

Materials:

-

L-Valine, L-Leucine, Aniline, Acrylonitrile

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)

-

Trifluoroacetic acid (TFA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA)

Procedure:

-

Protection of L-Valine:

-

Dissolve L-Valine in a 1:1 mixture of water and dioxane.

-

Add Boc₂O and a suitable base (e.g., sodium bicarbonate).

-

Stir at room temperature overnight.

-

Acidify the mixture and extract the Boc-Valine product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and remove the solvent under reduced pressure.

-

-

Preparation of Leucine-anilide:

-

Dissolve L-Leucine in DMF.

-

Add NHS and DCC at 0°C and stir for 1 hour.

-

Add aniline and TEA to the mixture and stir at room temperature for 24 hours.

-

Filter the reaction mixture to remove dicyclohexylurea (DCU) byproduct.

-

Purify the leucine-anilide product by chromatography.

-

-

Coupling Reaction:

-

Dissolve Boc-Valine in anhydrous DCM or DMF.

-

Add DCC (or another coupling agent like TBTU) and the prepared leucine-anilide.

-

Add a base such as DIEA and stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).

-

Filter the mixture and purify the resulting Boc-Val-Leu-anilide by column chromatography.

-

-

Deprotection and Cyanoethylation:

-

Dissolve the purified Boc-Val-Leu-anilide in DCM.

-

Add an excess of TFA and stir for 1-2 hours at room temperature to remove the Boc protecting group.

-

Remove the solvent and excess acid under vacuum.

-

Dissolve the resulting Val-Leu-anilide salt in a suitable solvent and neutralize with a base.

-

Add acrylonitrile and stir at room temperature. The reaction progress can be monitored by HPLC.

-

Upon completion, purify the final product, this compound, using reversed-phase HPLC.

-

Physicochemical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Expected Outcome: A major peak corresponding to the pure compound, allowing for purity determination by peak area integration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Experiments:

-

¹H NMR: To identify the types and number of protons and their immediate chemical environment.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, confirming the Val-Leu-anilide sequence and the attachment of the cyanoethyl group.

-

-

Expected Outcome: The spectra should confirm the presence of characteristic peaks for the valine and leucine side chains, the aromatic protons of the anilide group, the peptide backbone amides, and the specific methylene (B1212753) protons of the cyanoethyl group, confirming the compound's structure.

3. Mass Spectrometry (MS) for Molecular Weight Verification

-

Technique: Electrospray Ionization (ESI) Mass Spectrometry.

-

Mode: Positive ion mode.

-

Analysis: The sample is infused into the mass spectrometer and the mass-to-charge ratio (m/z) is measured.

-

Expected Outcome: A prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 359.48, confirming the molecular weight of the compound.

Biological Context and Mechanism of Action

While the specific biological target of this compound is not extensively documented, its structure as a dipeptide derivative makes it a candidate for interaction with peptidases. One of the most relevant enzyme families in this context is the Dipeptidyl Peptidase (DPP) family, particularly Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of proteins and oligopeptides, with a preference for proline or alanine (B10760859) at the penultimate position. This enzyme plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like Glucagon-Like Peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes[6]. Synthetic dipeptide derivatives often act as inhibitors of such enzymes[7].

Proposed Signaling Pathway: DPP-4 Inhibition

The diagram below illustrates the signaling pathway affected by the inhibition of DPP-4, a plausible mechanism of action for dipeptide mimetics.

References

- 1. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]

- 2. This compound -HongTide Biotechnology [hongtide.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 194351-52-5 [chembk.com]

- 5. L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl-;194351-52-5 [abichem.com]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of action of dipeptidyl aminopeptidase. Inhibition by amino acid derivatives and amines; activation by aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

N-2-Cyanoethyl-val-leu-anilide: A Technical Guide to its Mechanism of Action as a Putative Cathepsin C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-Cyanoethyl-val-leu-anilide is a synthetic dipeptide derivative identified through peptide screening methodologies.[1] While specific detailed studies on this molecule are limited in publicly accessible literature, its chemical structure, featuring a dipeptide backbone of valine and leucine, an anilide cap, and a reactive cyanoethyl group, strongly suggests its classification as a dipeptidyl nitrile. This class of compounds is well-characterized for its inhibitory activity against cysteine proteases, particularly Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI). This technical guide synthesizes the available information on this compound and extrapolates its mechanism of action based on the established pharmacology of dipeptidyl nitrile inhibitors of Cathepsin C. This document provides a comprehensive overview of its likely molecular interactions, downstream cellular consequences, and relevant experimental protocols, alongside a discussion of its chemical synthesis and safety considerations.

Introduction: The Target - Cathepsin C

Cathepsin C is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases within immune cells.[2] Its primary function is the removal of dipeptides from the N-terminus of its substrates. This enzymatic activity is essential for the maturation of key neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). These NSPs, once activated, are implicated in the pathophysiology of numerous inflammatory diseases. Therefore, the inhibition of Cathepsin C presents a compelling therapeutic strategy for a range of inflammatory and autoimmune disorders.[2][3][4][5]

Proposed Mechanism of Action: Covalent Inhibition of Cathepsin C

The mechanism of action for this compound is hypothesized to be the reversible, covalent inhibition of Cathepsin C. This is based on the well-documented activity of other dipeptidyl nitriles. The interaction can be broken down into the following key steps:

-

Substrate Mimicry: The Val-Leu dipeptide portion of this compound mimics the natural substrates of Cathepsin C, allowing it to bind to the enzyme's active site.

-

Nucleophilic Attack: The catalytic cysteine residue (Cys234) in the active site of Cathepsin C performs a nucleophilic attack on the carbon atom of the nitrile group in this compound.

-

Thioimidate Adduct Formation: This attack results in the formation of a reversible covalent thioimidate adduct between the enzyme and the inhibitor. This adduct effectively blocks the active site, preventing the enzyme from processing its natural substrates.

This proposed interaction is visualized in the signaling pathway diagram below.

Downstream Cellular Consequences of Cathepsin C Inhibition

By inhibiting Cathepsin C, this compound would prevent the activation of neutrophil serine proteases. This leads to a cascade of anti-inflammatory effects:

-

Reduced Tissue Damage: Inactivated NSPs are unable to degrade components of the extracellular matrix, thus mitigating tissue damage associated with chronic inflammation.

-

Modulation of Immune Response: The activity of NSPs is linked to the processing of cytokines and chemokines. Their inhibition can therefore modulate the inflammatory signaling cascade.

-

Decreased Neutrophil Extracellular Trap (NET) Formation: NETs, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases, are dependent on the activity of NSPs for their formation.

The logical flow of these downstream effects is illustrated in the diagram below.

Quantitative Data

As of the date of this publication, specific quantitative data for the inhibition of Cathepsin C by this compound, such as IC50 or Ki values, are not available in the public domain. However, for context, other dipeptidyl nitrile inhibitors of Cathepsin C have been reported with IC50 values in the nanomolar range.

Table 1: Hypothetical Quantitative Data for a Dipeptidyl Nitrile Inhibitor

| Parameter | Value | Assay Conditions |

| IC50 | e.g., 10 nM | Recombinant Human Cathepsin C, Fluorogenic Substrate |

| Ki | e.g., 2 nM | Determination from IC50 using Cheng-Prusoff equation |

| Cellular Potency | e.g., 50 nM | Inhibition of NSP activity in a human neutrophil assay |

Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound.

Experimental Protocols

The following are generalized protocols that would be suitable for characterizing the mechanism of action of this compound.

In Vitro Cathepsin C Inhibition Assay

Objective: To determine the in vitro potency of this compound against purified Cathepsin C.

Workflow:

Methodology:

-

Reagents and Materials:

-

Recombinant human Cathepsin C

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

Fluorogenic substrate (e.g., (H-Gly-Arg)2-R110)

-

This compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of recombinant Cathepsin C to each well of the microplate.

-

Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for Neutrophil Elastase Activity

Objective: To assess the ability of this compound to inhibit the activity of neutrophil elastase in a cellular context.

Methodology:

-

Cell Culture: Isolate primary human neutrophils from healthy donor blood.

-

Inhibitor Treatment: Treat the isolated neutrophils with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Lyse the cells to release their contents, including active neutrophil elastase.

-

Enzymatic Assay: Measure the elastase activity in the cell lysates using a specific fluorogenic or chromogenic substrate.

-

Data Analysis: Determine the concentration of this compound required to inhibit 50% of the cellular elastase activity.

Synthesis and Chemical Properties

This compound is a synthetic molecule. Its synthesis typically involves standard peptide coupling techniques.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H30N4O2 | Pharmaffiliates[6] |

| Molecular Weight | 358.48 g/mol | Calculated |

| Appearance | White to off-white powder | EvitaChem[1] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | EvitaChem[1] |

| CAS Number | 194351-52-5 | Pharmaffiliates[6] |

Safety and Toxicology

Conclusion

This compound, by virtue of its dipeptidyl nitrile structure, is a putative inhibitor of Cathepsin C. Its proposed mechanism of action involves the reversible covalent modification of the active site cysteine, leading to the inhibition of neutrophil serine protease activation. This positions the compound, and its class, as a potentially valuable tool for research into inflammatory diseases and as a starting point for the development of novel therapeutics. Further detailed biochemical and cellular studies are required to fully elucidate the specific activity and potential of this compound.

References

- 1. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of N-2-Cyanoethyl-val-leu-anilide and Related Dipeptide Nitriles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-2-Cyanoethyl-val-leu-anilide is a synthetic organic compound featuring a dipeptide (Val-Leu) backbone, an anilide group, and a characteristic N-2-cyanoethyl moiety. While specific biological activity data for this exact molecule is not extensively documented in publicly available literature, its structural components, particularly the dipeptide nitrile motif, strongly suggest a potential role as a cysteine protease inhibitor. This guide provides a comprehensive framework for the biological activity screening of this compound, drawing upon established methodologies for analogous dipeptide nitrile compounds that have shown significant inhibitory activity against various cysteine proteases. The provided protocols and data serve as a robust starting point for investigating the therapeutic potential of this and related compounds.

Introduction: The Therapeutic Potential of Dipeptide Nitriles

Dipeptide nitriles represent a promising class of compounds in drug discovery, primarily recognized for their activity as reversible covalent inhibitors of cysteine proteases.[1][2] These enzymes play crucial roles in various physiological and pathological processes, including immune responses, protein degradation, and the life cycles of parasites and viruses.[1] Consequently, inhibitors of cysteine proteases are actively being investigated for the treatment of diseases such as cancer, parasitic infections (e.g., Chagas disease), and viral illnesses.[1][2]

The inhibitory mechanism of dipeptide nitriles involves the nucleophilic attack of the catalytic cysteine residue in the enzyme's active site on the electrophilic carbon of the nitrile group.[3][4] This forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity.[3] The Val-Leu dipeptide structure of this compound suggests potential specificity for proteases that recognize these amino acid residues at their P2 and P1 or other binding sites.

Postulated Biological Activity and Mechanism of Action

Based on its structural similarity to known cysteine protease inhibitors, the primary hypothesized biological activity of this compound is the inhibition of one or more cysteine proteases. The anilide group may influence the compound's pharmacokinetic properties or provide additional interactions within the enzyme's binding pocket.

Signaling Pathway: Cysteine Protease Inhibition

The following diagram illustrates the general mechanism of cysteine protease inhibition by a dipeptide nitrile.

Caption: Cysteine protease inhibition by a dipeptide nitrile.

Quantitative Data for Analogous Dipeptide Nitriles

While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of structurally related dipeptide nitriles against various cysteine proteases from published studies. This data provides a benchmark for evaluating the potential potency of novel analogs.

| Compound Class | Target Enzyme | Parameter | Value | Reference |

| Dipeptidyl Nitrile Analogs | Cruzain | pKi | 5.2 - 6.8 | [5] |

| 1,2,3-Triazole Nitriles | Cathepsin S | Ki | 15 nM | [6] |

| 1,2,3-Triazole Nitriles | Cathepsin K | Ki | >15 µM | [6] |

| 1,2,3-Triazole Nitriles | Cathepsin B/L | Ki | >10 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to screen for the biological activity of this compound as a cysteine protease inhibitor.

General Experimental Workflow

The screening process typically follows a hierarchical approach, starting with primary in vitro assays and progressing to more complex cellular and in vivo models for promising candidates.

Caption: General workflow for screening protease inhibitors.

In Vitro Cysteine Protease Inhibition Assay (Fluorogenic Substrate)

This assay is a common primary screening method to determine if a compound inhibits the target enzyme's activity.

Objective: To measure the dose-dependent inhibition of a target cysteine protease by the test compound.

Materials:

-

Target cysteine protease (e.g., Cathepsin S, Cruzain).

-

Assay Buffer: Typically a buffer at optimal pH for the enzyme (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent like DTT (dithiothreitol) to maintain the active site cysteine in its reduced state.

-

Fluorogenic Substrate: A peptide substrate with a fluorescent reporter group that is quenched until cleaved by the enzyme (e.g., Z-VVR-AMC for cathepsins).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., E-64).

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer and the test compound dilutions. Include wells for a negative control (buffer and DMSO) and a positive control (known inhibitor).

-

Add the target enzyme to all wells except for a substrate control well (which will contain only buffer and substrate).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction (initial velocity) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Determination of Inhibition Constant (Ki)

For compounds showing significant inhibition, determining the Ki provides a more accurate measure of their potency.

Objective: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Procedure:

-

Perform the in vitro inhibition assay as described above, but with multiple concentrations of both the inhibitor and the substrate.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

-

Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis of the Michaelis-Menten equation modified for the appropriate inhibition model.

-

The Ki value is derived from this analysis.

Cell-Based Assays

Objective: To evaluate the efficacy of the inhibitor in a more biologically relevant context.

Example: Anti-parasitic Activity Assay (for Trypanosoma species)

-

Culture the parasite (e.g., Trypanosoma brucei) in an appropriate medium.

-

Seed the parasites into 96-well plates.

-

Add serial dilutions of the test compound.

-

Incubate for a defined period (e.g., 72 hours).

-

Assess parasite viability using a metabolic indicator dye (e.g., resazurin).

-

Measure the fluorescence or absorbance and calculate the EC50 value (the concentration that inhibits parasite growth by 50%).

Conclusion and Future Directions

This compound, due to its dipeptide nitrile structure, is a compelling candidate for screening as a cysteine protease inhibitor. The experimental protocols and comparative data provided in this guide offer a comprehensive roadmap for its biological evaluation. Future research should focus on performing the outlined in vitro and cell-based assays to confirm its activity, determine its potency and selectivity profile, and explore its potential as a lead compound for the development of novel therapeutics. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing its biological activity and pharmacokinetic properties.

References

- 1. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 2. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 5. Nitrile-based peptoids as cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Theoretical Modeling of N-2-Cyanoethyl-val-leu-anilide Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the binding of N-2-Cyanoethyl-val-leu-anilide to a putative protein target. Given the absence of a publicly identified specific receptor for this polypeptide, this document will use a hypothetical yet plausible target, a serine protease, to illustrate the methodologies. The principles and protocols described herein are broadly applicable to the study of peptide-protein interactions.

Introduction to this compound

This compound is a synthetic polypeptide that has been identified through peptide screening, suggesting its potential for protein interaction and functional modulation.[1] Its structure, featuring a dipeptide core (Val-Leu) and an anilide group modified with a cyanoethyl moiety, suggests potential interactions with enzymes that recognize peptide substrates, such as proteases. The cyanoethyl group may play a role in the molecule's binding affinity and specificity. Understanding the binding mechanism of this compound is crucial for elucidating its biological function and potential therapeutic applications.

Theoretical Modeling of Binding Interactions

Theoretical modeling provides invaluable insights into the binding mode, affinity, and dynamics of a ligand-protein complex at an atomic level. This section outlines a typical computational workflow for studying the interaction of this compound with a model serine protease.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding poses and scoring them based on their predicted binding affinity.

Experimental Protocol: Molecular Docking

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target serine protease from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools or Maestro (Schrödinger).

-

Generate the 3D structure of this compound using a molecular builder such as Avogadro or ChemDraw and optimize its geometry using a suitable force field (e.g., MMFF94). Assign partial charges to the ligand atoms.

-

-

Grid Generation:

-

Define the binding site on the receptor. This can be based on the location of the known active site or identified using binding pocket prediction tools.

-

Generate a grid box that encompasses the defined binding site to guide the docking algorithm.

-

-

Docking Simulation:

-

Perform the docking simulation using software like AutoDock Vina, GOLD, or Glide.[2] These programs will explore various conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

Analyze the resulting docking poses based on their scoring functions, which estimate the binding free energy.

-

Visually inspect the top-ranked poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding site.

-

Logical Workflow for Molecular Docking

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Use the best-ranked docking pose of the this compound-protease complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble) to allow the system to relax.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to capture the relevant dynamics of the system.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify specific interactions.

-

Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

-

Signaling Pathway of Computational Analysis

Experimental Validation

Experimental validation is essential to confirm the predictions from theoretical models and to obtain quantitative binding data.

Fluorescence Polarization (FP) Assay

FP is a sensitive technique for measuring molecular interactions in solution. It is well-suited for studying the binding of a small fluorescently labeled peptide to a larger protein.

Experimental Protocol: Fluorescence Polarization Assay

-

Probe Preparation:

-

Synthesize a fluorescently labeled version of this compound (e.g., with fluorescein (B123965) or a similar fluorophore). The label should be attached at a position that does not interfere with binding.

-

-

Assay Setup:

-

In a multi-well plate, perform a serial dilution of the unlabeled this compound.

-

Add a constant concentration of the target protease and the fluorescently labeled peptide to each well.

-

-

Measurement:

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of the unlabeled competitor.

-

Fit the data to a suitable binding model to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[3]

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation:

-

Prepare highly pure samples of the target protease and this compound in the same buffer to minimize heat of dilution effects.

-

-

ITC Experiment:

-

Load the protease solution into the sample cell of the calorimeter and the this compound solution into the titration syringe.

-

Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[3]

-

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the theoretical and experimental studies described above.

Table 1: Molecular Docking and MD Simulation Results

| Parameter | Value | Method |

| Predicted Binding Affinity | -8.5 kcal/mol | AutoDock Vina |

| Key Interacting Residues | Ser195, His57, Asp102 | Visual Inspection of Docked Pose |

| Average RMSD of Complex | 1.8 Å | MD Simulation (100 ns) |

| Binding Free Energy (MM-PBSA) | -25.7 kcal/mol | MD Simulation Trajectory Analysis |

Table 2: Experimental Binding Data

| Parameter | Value | Method |

| IC50 | 5.2 µM | Fluorescence Polarization Assay |

| Binding Affinity (Kd) | 2.8 µM | Isothermal Titration Calorimetry |

| Stoichiometry (n) | 1.1 | Isothermal Titration Calorimetry |

| Enthalpy (ΔH) | -12.3 kcal/mol | Isothermal Titration Calorimetry |

| Entropy (ΔS) | -15.4 cal/mol·K | Isothermal Titration Calorimetry |

Conclusion

The integrated approach of theoretical modeling and experimental validation provides a robust framework for characterizing the binding of this compound to its protein target. Molecular docking and MD simulations offer detailed insights into the binding mode and dynamics, guiding the design of experiments. Techniques like fluorescence polarization and isothermal titration calorimetry provide essential quantitative data to confirm and refine the computational predictions. This comprehensive understanding is critical for advancing the development of this and other peptide-based molecules as potential therapeutic agents.

References

An In-depth Technical Guide on the Solubility of N-2-Cyanoethyl-val-leu-anilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-2-Cyanoethyl-val-leu-anilide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and outlines a standardized experimental protocol for its quantitative determination.

Physicochemical Properties

This compound is typically available as a white to off-white powder[1]. Its molecular structure, incorporating a dipeptide backbone (Valine-Leucine) and a cyanoethyl group, results in moderate polarity, which influences its solubility profile[1]. The presence of the peptide bonds and the polar nitrile group contributes to its interaction with various solvents, while the anilide group adds a degree of non-polarity.

Solubility Profile

A thorough review of scientific literature indicates a general qualitative understanding of the solubility of this compound. The compound is reported to be soluble in organic solvents such as dimethylformamide (DMF), while exhibiting limited solubility in water[1]. This behavior is consistent with the molecular structure, where the organic-soluble portions of the molecule dominate its interaction with non-aqueous solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Quantitative Data (at specified temperature) |

| Dimethylformamide (DMF) | Soluble[1] | Data not available |

| Water | Limited solubility[1] | Data not available |

| Other Organic Solvents | Expected to be soluble, but specific data is not available. | Data not available |

The absence of precise quantitative data underscores the necessity for experimental determination to support research and development activities requiring this information.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for the experimental determination of the solubility of this compound in a solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with secure caps

-

Isothermal shaker or constant temperature bath

-

Calibrated analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an isothermal shaker set to the desired constant temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking facilitates the dissolution process.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the exact volume of the filtrate.

-

Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analysis and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal equilibrium method.

Caption: General workflow for solubility determination.

References

Spectroscopic Analysis of N-2-Cyanoethyl-val-leu-anilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N-2-Cyanoethyl-val-leu-anilide, a synthetic dipeptide derivative. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for molecular structure elucidation. This document offers predicted data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound, serving as a valuable resource for researchers in peptide chemistry and drug development.

Predicted Spectroscopic Data

Due to the limited availability of specific experimental spectra for this compound in public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts and a plausible Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation pattern. These predictions are based on the analysis of the constituent chemical moieties: the N-2-cyanoethyl group, the valine and leucine (B10760876) residues, and the anilide group.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. The shifts are influenced by the electronic environment of each proton. For example, the aromatic protons of the anilide group are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the aliphatic side chains of valine and leucine will be found in the upfield region (0.8-2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Val-NH | ~8.2 | d | ~8.0 |

| Leu-NH | ~8.0 | d | ~7.5 |

| Anilide-H (ortho) | ~7.6 | d | ~7.8 |

| Anilide-H (meta) | ~7.3 | t | ~7.8 |

| Anilide-H (para) | ~7.1 | t | ~7.5 |

| Val-CαH | ~4.2 | dd | ~8.0, ~5.0 |

| Leu-CαH | ~4.4 | m | |

| N-CH₂ (cyanoethyl) | ~3.6 | t | ~6.5 |

| CH₂ (cyanoethyl) | ~2.8 | t | ~6.5 |

| Val-CβH | ~2.2 | m | |

| Leu-CβH₂ | ~1.7 | m | |

| Leu-CγH | ~1.6 | m | |

| Val-CγH₃ (x2) | ~1.0 | d | ~7.0 |

| Leu-CδH₃ (x2) | ~0.9 | d | ~6.5 |

Note: Predicted values are based on typical chemical shifts of amino acid residues and functional groups and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. The carbonyl carbons of the amide bonds and the anilide are expected to have the highest chemical shifts (170-175 ppm). The cyano carbon will also appear in the downfield region, typically around 118 ppm. The aliphatic carbons of the valine and leucine side chains will resonate at higher field strengths (15-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Val-C=O | ~172 |

| Leu-C=O (anilide) | ~170 |

| Anilide-C (ipso) | ~138 |

| Anilide-C (ortho) | ~120 |

| Anilide-C (meta) | ~129 |

| Anilide-C (para) | ~124 |

| CN (cyanoethyl) | ~118 |

| Val-Cα | ~60 |

| Leu-Cα | ~53 |

| N-CH₂ (cyanoethyl) | ~45 |

| Leu-Cβ | ~41 |

| Val-Cβ | ~31 |

| Leu-Cγ | ~25 |

| CH₂ (cyanoethyl) | ~18 |

| Val-Cγ (x2) | ~19, ~18 |

| Leu-Cδ (x2) | ~23, ~22 |

Note: These are estimated chemical shifts and are subject to variation based on experimental conditions.

Predicted ESI-MS Fragmentation Pattern

Electrospray ionization is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. For this compound (Molecular Formula: C₂₀H₃₀N₄O₂, Molecular Weight: 358.48 g/mol ), the expected [M+H]⁺ ion would have an m/z of 359.49. Tandem mass spectrometry (MS/MS) of this precursor ion would likely lead to fragmentation at the amide bonds, resulting in characteristic b and y ions. The N-cyanoethyl group may also influence the fragmentation pathway.

Table 3: Plausible ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = 359.49)

| Fragment Ion | Proposed Structure | Predicted m/z |

| b₁ | Val | 100.08 |

| y₁ | Leu-anilide | 205.13 |

| b₂ | N-2-Cyanoethyl-Val | 212.15 |

| y₂ | Val-Leu-anilide | 304.22 |

| Internal Fragment | Leu | 114.10 |

| Immonium Ion (Val) | 72.08 | |

| Immonium Ion (Leu) | 86.10 | |

| Loss of C₂H₃N | [M+H - CH₂CHCN]⁺ | 306.23 |

Experimental Protocols

The following sections provide detailed, generalized protocols for the NMR and MS analysis of this compound. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase correct the spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrument Setup:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

-

A longer relaxation delay (d1) of 2-5 seconds is often used.

-

-

Data Acquisition: Acquire the FID.

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the solvent peak as a secondary reference.

-

Assign the peaks based on their chemical shifts and comparison with predicted values and spectral databases.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) containing a small amount of an acid (e.g., 0.1% formic acid) to a final concentration of 1-10 µg/mL. The acid promotes protonation in positive ion mode.

-

-

Instrument Setup:

-

Use an ESI-MS system, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the instrument to positive ion mode.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to maximize the signal of the analyte.

-

-

Data Acquisition (MS1):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500) to identify the protonated molecular ion [M+H]⁺.

-

-

Data Acquisition (MS/MS):

-

Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) by applying a collision energy. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

Acquire the MS/MS spectrum to observe the fragment ions.

-

-

Data Analysis:

-

Identify the m/z of the precursor and fragment ions.

-

Propose fragmentation pathways and assign structures to the observed fragment ions to confirm the peptide sequence and identify the modifications.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational framework for the spectroscopic characterization of this compound. Researchers can adapt and build upon these predicted data and protocols to facilitate their own analytical studies.

Unveiling the Therapeutic Potential of N-2-Cyanoethyl-val-leu-anilide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-2-Cyanoethyl-val-leu-anilide is a synthetic dipeptide derivative that has emerged as a molecule of interest within chemical biology and drug discovery. Its unique structure, featuring a cyanoethyl modification, suggests a potential for specific molecular interactions, positioning it as a candidate for further investigation in therapeutic development. This technical guide synthesizes the currently available information on this compound, focusing on its potential as a modulator of biological pathways. While specific therapeutic targets are still under active investigation, this document outlines the foundational knowledge, including its chemical properties and general applications in screening methodologies, to guide future research and drug development efforts.

Introduction

This compound is a polypeptide that is typically utilized in peptide screening methodologies to explore protein-protein interactions and for functional analysis.[1][2] The core structure consists of a valine-leucine dipeptide linked to an aniline (B41778) moiety, which is further modified with a 2-cyanoethyl group on the aniline nitrogen. This cyanoethyl group is a key feature, known to enhance binding affinity and specificity towards molecular targets.[1] While the precise mechanism of action for this compound is not yet fully elucidated, it is understood to involve binding to the active sites of enzymes or receptors, thereby modulating their activity and influencing cellular pathways.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in experimental settings and for the design of future studies.

| Property | Value | Reference |

| Molecular Formula | C20H30N4O2 | [3] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in organic solvents (e.g., dimethylformamide), limited solubility in water | [1] |

| Stability | Generally stable under standard laboratory conditions; sensitive to extreme pH and strong oxidizing agents | [1] |

Potential Therapeutic Applications and Screening Paradigms

Currently, this compound is primarily employed as a tool in peptide screening libraries.[1][2] Such libraries are instrumental in the high-throughput screening (HTS) process to identify novel modulators of protein-protein interactions (PPIs). Given its dipeptide nature, it is plausible that this compound could act as a mimetic of a protein-binding motif, potentially disrupting or stabilizing PPIs involved in disease pathogenesis.

High-Throughput Screening Workflow

The general workflow for identifying potential therapeutic targets using compounds like this compound in a high-throughput screening campaign is depicted in the following diagram.

Caption: A generalized workflow for high-throughput screening in drug discovery.

Future Directions and Research Opportunities

The exploration of this compound's therapeutic potential is still in its nascent stages. Future research should focus on the following areas:

-

Target Deconvolution: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling to identify the specific cellular binding partners of this compound.

-

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which this compound modulates their function.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to understand the contribution of the valine, leucine, anilide, and cyanoethyl moieties to its biological activity. This will be crucial for optimizing potency and selectivity.

The logical relationship for a target identification and validation project is outlined below.

Caption: Logical workflow for target identification and validation of a novel compound.

Conclusion

This compound represents a promising starting point for the discovery of novel therapeutics. Its utilization in peptide screening libraries underscores its potential to interact with biologically relevant macromolecules. While specific targets and a definitive mechanism of action remain to be elucidated, the information presented in this guide provides a framework for researchers and drug development professionals to design and execute studies aimed at unlocking the full therapeutic potential of this intriguing molecule. The path forward will require a multidisciplinary approach, combining systematic screening with rigorous biochemical and cellular characterization to identify and validate its molecular targets.

References

Methodological & Application

Application Notes and Protocols for Peptide Screening Using N-2-Cyanoethyl-val-leu-anilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics have garnered significant interest in drug discovery due to their high specificity, potency, and lower toxicity compared to small molecules. The screening of peptide libraries is a crucial step in identifying lead compounds for therapeutic development. This document provides detailed application notes and protocols for the use of N-2-Cyanoethyl-val-leu-anilide in peptide screening assays. This compound serves as a versatile tool for identifying and characterizing modulators of enzyme activity and protein-protein interactions.

This compound is a dipeptide derivative where the aniline (B41778) nitrogen is protected by a 2-cyanoethyl group. This protecting group can be readily removed under mild basic conditions, allowing for a controlled release of the active dipeptide anilide or for the unmasking of a reactive amine for subsequent conjugation or detection steps. The valine-leucine dipeptide sequence itself is of interest as dipeptides are known to exhibit a range of biological activities, including the inhibition of enzymes such as Dipeptidyl Peptidase-4 (DPP-4).

These application notes will focus on a representative application: the screening of this compound and a library of analogous compounds for the inhibition of DPP-4, a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.

Application: Screening for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[2][3] This makes DPP-4 an attractive target for the development of anti-diabetic drugs. Dipeptides are a known class of DPP-4 inhibitors.[4][5]

Signaling Pathway

The inhibition of DPP-4 by a candidate peptide such as Val-Leu-anilide prevents the degradation of GLP-1. Active GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that ultimately leads to increased insulin secretion.

Experimental Protocols

General Workflow for Peptide Screening

The general workflow for screening this compound and similar compounds involves the synthesis or acquisition of a peptide library, followed by a primary screening assay to identify potential inhibitors. Hits from the primary screen are then subjected to secondary assays for confirmation and characterization.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methods. The N-2-cyanoethyl group is introduced by reacting the aniline with acrylonitrile (B1666552).

Materials:

-

Valine and Leucine (B10760876) amino acids with appropriate protecting groups (e.g., Fmoc or Boc)

-

Aniline

-

Acrylonitrile

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc)

-

Solvents (e.g., DMF, DCM)

-

Solid support resin (for solid-phase synthesis)

Procedure (Conceptual Outline):

-

Coupling of Leucine to Aniline: The carboxyl group of protected leucine is activated and reacted with aniline to form the anilide.

-

Deprotection: The N-terminal protecting group of the leucine-anilide is removed.

-

Coupling of Valine: Protected valine is then coupled to the deprotected leucine-anilide.

-

Deprotection: The N-terminal protecting group of the valine-leucine-anilide is removed.

-

Cyanoethylation: The free N-terminal amine of the dipeptide anilide is reacted with acrylonitrile to introduce the N-2-cyanoethyl group.

-

Cleavage and Purification: The final product is cleaved from the solid support (if applicable) and purified using techniques such as HPLC.

Protocol 2: Primary Screening for DPP-4 Inhibition

This protocol describes a colorimetric assay to screen for DPP-4 inhibitors. The assay measures the cleavage of a chromogenic substrate, Gly-Pro-p-nitroanilide, by DPP-4.

Materials:

-

Recombinant human DPP-4

-

Gly-Pro-p-nitroanilide (substrate)

-

Tris-HCl buffer (pH 8.0)

-

This compound and other library compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).

-

Deprotection (Optional but recommended): To a solution of the N-2-cyanoethyl protected peptide in a suitable solvent, add a mild base (e.g., DBU or a basic buffer) to remove the protecting group. This step is crucial if the free amine is required for activity.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

DPP-4 enzyme solution

-

Test compound solution (or vehicle control)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Substrate Addition: Add the Gly-Pro-p-nitroanilide substrate to each well to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 30-60 minutes using a microplate reader. The rate of increase in absorbance is proportional to the DPP-4 activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound compared to the vehicle control.

Protocol 3: IC50 Determination

For compounds that show significant inhibition in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Procedure:

-

Prepare serial dilutions of the hit compounds.

-

Perform the DPP-4 inhibition assay as described in Protocol 2 with the different concentrations of the compounds.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a suitable dose-response curve (e.g., sigmoidal) to calculate the IC50 value.

Data Presentation

The quantitative data from the screening and IC50 determination should be summarized in a clear and structured table.

| Compound ID | Dipeptide Sequence | Modification | % Inhibition at 10 µM | IC50 (µM) |

| 1 | Val-Leu | N-2-Cyanoethyl-anilide | 85.2 ± 3.1 | 5.8 ± 0.4 |

| 2 | Ala-Pro | anilide | 92.5 ± 2.5 | 1.2 ± 0.1 |

| 3 | Ile-Pro | anilide | 95.1 ± 1.8 | 0.9 ± 0.05 |

| 4 | Trp-Pro | anilide | 78.9 ± 4.2 | 44.2 ± 2.0[6] |

| 5 | Trp-Leu | anilide | 65.7 ± 5.5 | <45[5] |

| 6 | Val-Ala | anilide | 45.3 ± 6.1 | >100 |

| 7 | Leu-Pro | anilide | 88.4 ± 2.9 | 3.5 ± 0.2 |

Note: Data for compounds 2-7 are representative values from the literature for dipeptide inhibitors of DPP-4 and are included for comparative purposes.

Conclusion

This compound and libraries of similar N-protected dipeptide anilides are valuable tools for the discovery of novel modulators of enzyme activity and protein-protein interactions. The protocols outlined in these application notes provide a framework for a robust screening cascade, from initial hit identification to detailed characterization. The example of screening for DPP-4 inhibitors demonstrates the utility of this approach in the context of a therapeutically relevant target. The ability to control the deprotection of the cyanoethyl group adds a layer of versatility to the experimental design, allowing for applications in pro-drug strategies or activity-based probe development.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]

Application Notes and Protocols for N-2-Cyanoethyl-val-leu-anilide in Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-2-Cyanoethyl-val-leu-anilide is a specialized dipeptide derivative available for research purposes.[1][2] Detailed public data on its specific biological interactions are limited. The following application notes and protocols are based on established methodologies for studying peptide-protein interactions and are provided as a comprehensive guide for researchers. The quantitative data presented is illustrative and should be considered hypothetical.

Introduction to this compound

This compound is a synthetic dipeptide derivative that can be utilized as a tool in peptide screening and protein interaction studies.[2] Its structure, consisting of a valine-leucine dipeptide linked to a cyanoethylated aniline, provides a scaffold for investigating molecular recognition events.[2] The cyanoethyl group can serve to modulate the compound's chemical properties, such as nucleophilicity and binding affinity, making it a candidate for functional analysis, epitope screening, and as a starting point in drug discovery campaigns targeting protein-protein interactions (PPIs).[2]

Physicochemical Properties

| Property | Value / Description | Reference |

| CAS Number | 194351-52-5 | [1] |

| Molecular Formula | C20H30N4O2 | [1] |

| Appearance | Typically a white to off-white powder. | [2] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF); limited solubility in water. | [2] |